N-[4-(acetylsulfamoyl)phenyl]-3-methylbutanamide
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Overview
Description
N-[4-(acetylsulfamoyl)phenyl]-3-methylbutanamide is a chemical compound with the molecular formula C14H19N3O4S2. It is known for its unique structure, which includes an acetylsulfamoyl group attached to a phenyl ring, and a 3-methylbutanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylsulfamoyl)phenyl]-3-methylbutanamide typically involves the reaction of 4-aminobenzenesulfonamide with acetic anhydride to form the acetylsulfamoyl derivative. This intermediate is then reacted with 3-methylbutanoyl chloride under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylsulfamoyl)phenyl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the acetylsulfamoyl group to an amine group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly used.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-[4-(acetylsulfamoyl)phenyl]-3-methylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(acetylsulfamoyl)phenyl]-3-methylbutanamide involves its interaction with specific molecular targets. The acetylsulfamoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The phenyl ring and 3-methylbutanamide moiety contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(acetylsulfamoyl)phenyl]-3-chlorobenzamide
- N-[4-(acetylsulfamoyl)phenyl]-3-iodobenzamide
- N-[4-(acetylsulfamoyl)phenyl]-3-phenylbutanamide
Uniqueness
N-[4-(acetylsulfamoyl)phenyl]-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H18N2O4S |
---|---|
Molecular Weight |
298.36 g/mol |
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-3-methylbutanamide |
InChI |
InChI=1S/C13H18N2O4S/c1-9(2)8-13(17)14-11-4-6-12(7-5-11)20(18,19)15-10(3)16/h4-7,9H,8H2,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
CRIFTCIQCWWKJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C |
Origin of Product |
United States |
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